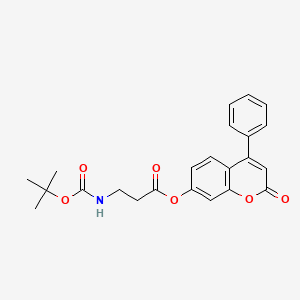![molecular formula C30H37N3O2 B12139244 N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide](/img/structure/B12139244.png)
N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyl group, a piperidyl group, and a phenylcarbamoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthylamine with propylacetyl chloride to form an intermediate, which is then reacted with 1-(methylethyl)-4-(N-phenylcarbamoyl)piperidine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-methylacet amide
- N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-ethylacet amide
Uniqueness
N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C30H37N3O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[(2-naphthalen-1-ylacetyl)-propylamino]-N-phenyl-1-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C30H37N3O2/c1-4-19-33(28(34)22-25-13-10-12-24-11-8-9-16-27(24)25)30(17-20-32(21-18-30)23(2)3)29(35)31-26-14-6-5-7-15-26/h5-16,23H,4,17-22H2,1-3H3,(H,31,35) |
InChI Key |
AJMZAPBTAAVNLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC1=CC=CC2=CC=CC=C21)C3(CCN(CC3)C(C)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12139172.png)
![5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline](/img/structure/B12139174.png)
![Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12139182.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12139195.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12139198.png)
![5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B12139201.png)


![2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139229.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12139230.png)

![[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate](/img/structure/B12139246.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12139250.png)
![N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12139251.png)
